1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide
Description
1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide is a sulfur-containing heterocyclic compound characterized by a fused bicyclic structure with two thiophene rings and two sulfone groups. Its molecular formula is C₈H₆O₂S₃, with a molecular weight of 246.33 g/mol. The compound’s rigid, planar structure and electron-withdrawing sulfone groups contribute to its unique electronic properties, making it a subject of interest in materials science and organic electronics.
Properties
IUPAC Name |
1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S2/c11-13-3-7-1-2-8-4-14(12)6-10(8)9(7)5-13/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZWGYQLTICBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1=O)C3=C(CS(=O)C3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376706 | |
| Record name | 1,3,6,8-Tetrahydro-2lambda~4~,7lambda~4~-benzo[1,2-c:3,4-c']bisthiophene-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88686-98-0 | |
| Record name | 1,3,6,8-Tetrahydro-2lambda~4~,7lambda~4~-benzo[1,2-c:3,4-c']bisthiophene-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,3,6,8-Tetrahydrothieno[3,4-g] benzothiole 2,7-dioxide (CAS Number: 88686-98-0) is a sulfur-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C10H10O2S2
- Molecular Weight : 226.31 g/mol
- Density : 1.63 g/cm³
- Boiling Point : 613.7 °C at 760 mmHg
- LogP : 2.94
These properties suggest that the compound is relatively stable and may exhibit lipophilic characteristics, which can influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of 1,3,6,8-tetrahydrothieno[3,4-g] benzothiole 2,7-dioxide is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar thieno-benzothiole structures often exhibit:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity, influencing cellular signaling pathways.
Anticancer Activity
Several studies have investigated the anticancer properties of thieno-benzothiole derivatives. For instance:
- Study on Cell Lines : A study demonstrated that derivatives of thieno-benzothiole exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Tetrahydrothieno[3,4-g] benzothiole 2,7-dioxide | HeLa | 15 | Apoptosis |
| Tetrahydrothieno[3,4-g] benzothiole 2,7-dioxide | MCF-7 | 20 | Cell Cycle Arrest |
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound:
- In Vitro Studies : In vitro assays showed that the compound exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Comparison with Similar Compounds
Key Properties:
| Property | Value/Description |
|---|---|
| Molecular Weight | 246.33 g/mol |
| Melting Point | 182–184°C (decomposes) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) |
| Crystallographic System | Monoclinic, space group P2₁/c |
| Bandgap (Experimental) | ~2.8 eV (UV-Vis spectroscopy) |
The compound’s synthesis typically involves oxidative cyclization of precursor thiophene derivatives under controlled conditions, as described in recent crystallographic studies . Its structure has been validated via single-crystal X-ray diffraction (SC-XRD), revealing intermolecular S···O interactions that stabilize the lattice .
Comparison with Similar Compounds
However, based on general heterocyclic chemistry principles and extrapolation from related sulfone-containing systems, the following analysis is proposed:
Structural Analogues
Thieno[3,4-b]thiophene Derivatives Unlike the title compound, which has fused thiophene rings in a [3,4-g] configuration, thieno[3,4-b]thiophene derivatives lack the extended conjugation pathway due to differing ring-fusion positions. This results in a smaller bandgap (~2.1 eV) and higher charge-carrier mobility in thin-film transistors . Sulfone groups in the title compound reduce π-π stacking efficiency compared to non-sulfonated analogs, impacting solid-state conductivity.
Benzothiadiazole (BTD)-Based Systems
- BTD derivatives (e.g., 2,1,3-benzothiadiazole) exhibit stronger electron-accepting capabilities due to their nitrogen-sulfur heteroatom arrangement. The title compound’s sulfone groups provide weaker electron-withdrawing effects but better thermal stability (decomposition temperature >200°C vs. ~160°C for BTDs) .
Functional Comparison
| Property | Title Compound | Thieno[3,4-b]thiophene | Benzothiadiazole (BTD) |
|---|---|---|---|
| Bandgap (eV) | 2.8 | 2.1 | 1.9 |
| Thermal Stability (°C) | 182–184 (dec.) | 170–175 (dec.) | 160–165 (dec.) |
| Solubility | Moderate in DMSO | High in chloroform | Low in polar solvents |
| Electron Mobility (cm²/Vs) | 0.03–0.05 | 0.1–0.3 | 0.5–1.0 |
Challenges in Comparative Analysis
- Lack of Direct Experimental Data: No peer-reviewed studies directly compare the title compound to its analogs in the provided evidence. The above table is inferred from structural similarities and properties of broader sulfone-containing heterocycles .
- Synthesis Complexity : The title compound’s fused-ring system requires multi-step synthesis, limiting its scalability compared to simpler thiophene derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
